Rislenemdaz was developed through a collaborative effort among researchers in pharmaceutical sciences, with its synthesis and characterization detailed in various scientific publications. The compound is derived from a series of chemical modifications aimed at enhancing its efficacy and safety profile.
Rislenemdaz belongs to the class of compounds known as phenylpyrimidines, which are characterized by their heterocyclic structures. This classification is significant as it often correlates with specific biological activities and therapeutic potentials.
The synthesis of Rislenemdaz involves several key steps:
The synthetic route typically includes:
The molecular structure of Rislenemdaz can be described by its unique arrangement of atoms, which includes:
Rislenemdaz participates in several chemical reactions that are critical for its functionality:
The mechanism of action for Rislenemdaz involves its interaction with specific biological targets within cells:
Experimental studies using cell lines or animal models may provide insights into:
Rislenemdaz shows promise in several scientific applications:
Rislenemdaz (also designated CERC-301 or MK-0657) is a potent, orally bioavailable antagonist exhibiting high selectivity for the GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors. This subunit, formally termed GluN2B, is enriched in forebrain regions, including the prefrontal cortex and hippocampus, and governs calcium permeability, synaptic integration, and plasticity cascades [1] [3].
Rislenemdaz binds the extracellular amino-terminal domain (ATD) of GluN2B with subnanomolar affinity (Ki = 8.1 nM; IC50 = 3.6 nM), sterically hindering conformational changes necessary for ion channel pore opening [1] [8]. This antagonism is non-competitive with respect to glutamate but requires occupancy of the glycine-binding site on GluN1 subunits. Structural analyses reveal that Rislenemdaz stabilizes a closed-state conformation through interactions with residues in the GluN2B hinge region, thereby decoupling agonist binding from transmembrane domain gating [5]. In vivo, this translates to >1,000-fold selectivity for GluN2B over GluN2A, GluN2C/D subunits, sigma receptors, and hERG potassium channels, minimizing off-target neurological effects [1].
Although not a direct glutamate competitor, Rislenemdaz exhibits biphasic association-dissociation kinetics consistent with a two-state receptor model. Radioligand displacement assays show slow dissociation (t1/2 ~45 min), prolonging residence time at GluN2B-containing NMDA receptors. This contrasts sharply with ketamine-derived antagonists, which display rapid dissociation kinetics (<5 min) [6] [9]. Computational simulations further indicate that four non-conserved residues within 12 Å of the glutamate site allosterically govern Rislenemdaz binding, explaining its preference for GluN2B over GluN2A (15-fold higher affinity) [2].
Table 1: Binding Parameters of Rislenemdaz at GluN2B-Containing NMDA Receptors
Parameter | Value | Experimental System | |
---|---|---|---|
Ki | 8.1 nM | Radioligand competition (rat forebrain) | |
IC50 | 3.6 nM | Calcium flux assay (HEK293 cells) | |
Association Rate (kₒₙ) | 2.7 × 10⁵ M⁻¹s⁻¹ | Kinetic radioligand binding | |
Dissociation Rate (kₒff) | 0.015 s⁻¹ | Kinetic radioligand binding | |
Selectivity (GluN2B vs. GluN2A) | 15:1 | Recombinant receptor binding | [1] [2] |
GluN2B-containing NMDA receptors critically regulate synaptic strength and metaplasticity. Rislenemdaz administration (0.3–1.0 mg/kg) suppresses chronic stress-induced long-term potentiation (LTP) impairment in the medial prefrontal cortex (mPFC) and normalizes excitatory-inhibitory (E-I) balance by reducing hyperactivity in the lateral habenula (LHb)—a nucleus implicated in depression pathophysiology [4] [8].
Mechanistically, Rislenemdaz downregulates BDNF expression in the LHb and reduces c-Fos immunoreactivity (a neuronal activity marker) by >40% in stressed rodents. This correlates with restored synaptic efficacy via increased surface expression of AMPA receptor GluA1 subunits and enhanced GABAergic feedback inhibition. Consequently, Rislenemdaz facilitates the depotentiation of maladaptive synaptic strengthening in stress-sensitive circuits without impairing baseline transmission [4] [7] [8].
Table 2: Biomarker Changes Following Rislenemdaz Treatment in Chronic Restraint Stress Models
Biomarker | Change vs. Stressed Controls | Brain Region | |
---|---|---|---|
BDNF protein | ↓ 60% | Lateral habenula | |
c-Fos-positive cells | ↓ 45% | Lateral habenula | |
GluA1 surface expression | ↑ 35% | Prefrontal cortex | |
GABAergic mIPSC frequency | ↑ 25% | Prefrontal cortex | [4] [8] |
Rislenemdaz diverges from ketamine and its derivatives through subunit specificity and kinetic profiles:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7